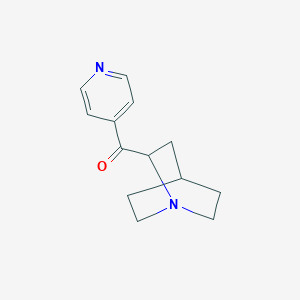
Pyridin-4-yl(quinuclidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-yl(quinuclidin-2-yl)methanone: is a heterocyclic compound that features both a pyridine ring and a quinuclidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanone typically involves the reaction of pyridine derivatives with quinuclidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a quinuclidine derivative in the presence of a suitable catalyst . Another approach involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridin-4-yl(quinuclidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxidant under mild conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-yl(quinuclidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active site of the kinase enzyme, thereby inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Pyridin-4-yl(quinuclidin-2-yl)methanone can be compared with other similar compounds, such as:
Pyridin-2-yl-methanone: This compound also features a pyridine ring but lacks the quinuclidine moiety, making it less sterically hindered and potentially less selective in its biological activity.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring instead of a quinuclidine moiety, which can lead to different steric and electronic properties.
Uniqueness: The presence of both the pyridine and quinuclidine moieties in this compound provides a unique combination of steric and electronic properties, making it a versatile scaffold for the development of biologically active molecules.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10/h1-2,5-6,10,12H,3-4,7-9H2 |
InChI-Schlüssel |
AGPHCKRUQYHTJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)


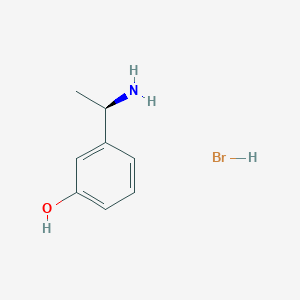
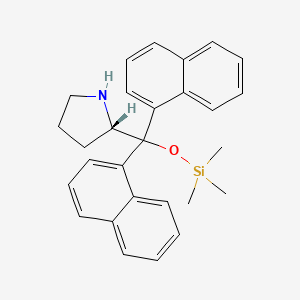

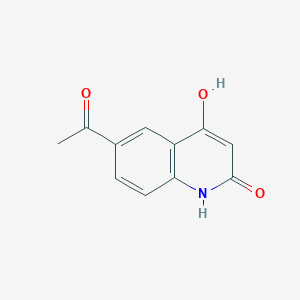
![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
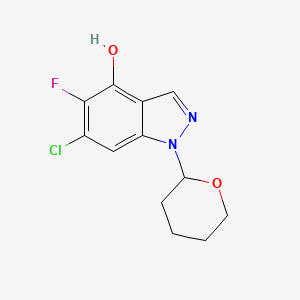
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)
